N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. . This compound features a cycloheptyl group attached to the nitrogen atom, and two methyl groups at positions 3 and 5 of the oxazole ring, with a carboxamide group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist to specific receptors involved in disease pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
3,5-dimethyl-1,2-oxazole-4-carboxamide: Lacks the cycloheptyl group, making it less bulky and potentially less active.
Uniqueness
N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the cycloheptyl group, which may enhance its biological activity and specificity compared to other oxazole derivatives. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-12(10(2)17-15-9)13(16)14-11-7-5-3-4-6-8-11/h11H,3-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUSQBOLARBLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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